![molecular formula C20H21N3O5S B2475304 6-(thiophen-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021093-83-3](/img/structure/B2475304.png)

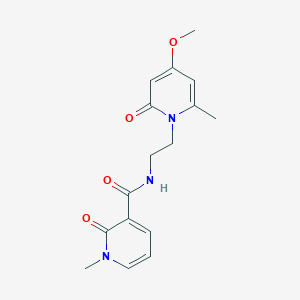

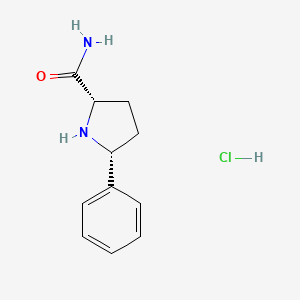

6-(thiophen-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound’s name suggests it is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that have been studied for their potential biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate precursors under controlled conditions. The exact method would depend on the specific reactants and the desired product.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. This could be done through experimental methods or through computational chemistry.Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications

Applications in Organic Electronics and Optoelectronics

Electron Transport and Photovoltaic Devices : Novel conjugated polymers and small molecules incorporating pyrrolo[3,4-c]pyrrole (DPP) and thiophene derivatives have been developed for use in organic electronics, particularly as electron transport layers in polymer solar cells. These materials exhibit high conductivity and electron mobility due to the electron-deficient nature of the DPP backbone, facilitating efficient electron extraction and reducing exciton recombination, thus enhancing the power conversion efficiency of photovoltaic devices (Hu et al., 2015).

Non-Fullerene Electron Acceptors : The development of non-fullerene electron acceptors using thiophene and pyrrolo[3,4-c]pyrrole derivatives has been reported, showcasing promising optoelectronic properties and high electron mobility. Such materials are crucial for the advancement of organic solar cells, offering an impressive open-circuit voltage and potentially higher efficiency compared to traditional fullerene-based systems (Gupta et al., 2017).

Applications in Medicinal Chemistry

Anticancer and Antimicrobial Activities : Research has also explored the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for potential therapeutic applications. These compounds have shown promising anticancer and antimicrobial activities, indicating their potential in developing new treatments for various diseases. The structural modification of these molecules, including the introduction of thiophene and pyrrolo[3,4-c]pyrrole units, plays a significant role in their biological efficacy and could inform the design of derivatives of the specified compound for similar applications (Aly et al., 2018).

Safety And Hazards

This would involve studying the compound’s toxicity and potential hazards. This could involve both experimental studies and computational predictions.

Future Directions

This would involve speculating on potential applications for the compound and areas for future research.

properties

IUPAC Name |

6-(thiophen-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-26-14-7-11(8-15(27-2)18(14)28-3)17-16-13(21-20(25)22-17)10-23(19(16)24)9-12-5-4-6-29-12/h4-8,17H,9-10H2,1-3H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWUDALVQGSSTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=C(CN(C3=O)CC4=CC=CS4)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(thiophen-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2475223.png)

![(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/no-structure.png)

![(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2475234.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2475236.png)

![N-(3-Chloro-4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2475240.png)